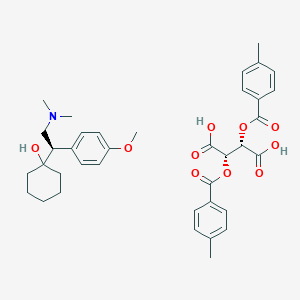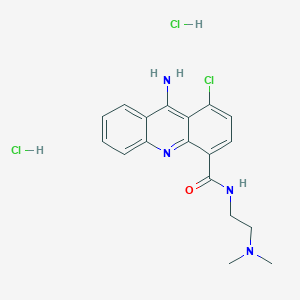
4-Acridinecarboxamide, 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acridinecarboxamide, 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as ACD or ACPD and is a potent agonist of metabotropic glutamate receptors (mGluRs). In
Mecanismo De Acción
ACD acts as a potent agonist of mGluRs, particularly mGluR1 and mGluR5. Activation of these receptors leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, the inositol triphosphate (IP3) pathway, and the protein kinase C (PKC) pathway. These pathways ultimately lead to the modulation of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
ACD has been shown to modulate synaptic transmission and plasticity in various regions of the brain. It has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. ACD has also been shown to modulate neurotransmitter release and neuronal excitability. In addition, ACD has been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ACD in lab experiments is its potency and selectivity for mGluRs. It is a highly specific agonist that can be used to selectively activate mGluRs in various regions of the brain. However, one of the limitations of using ACD is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental animals.
Direcciones Futuras
There are several future directions for the use of ACD in scientific research. One direction is the investigation of the role of mGluRs in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. ACD can be used to study the molecular mechanisms underlying these disorders and to identify potential therapeutic targets. Another direction is the development of new mGluR agonists with improved potency and selectivity. These agonists can be used to further elucidate the role of mGluRs in synaptic plasticity and to develop new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of ACD involves a series of chemical reactions that are carried out in a controlled environment. The starting material for the synthesis is 9-amino-1-chloroacridine, which is reacted with N,N-dimethylaminoethyl chloride to produce 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)acridine. This compound is then reacted with acetic anhydride to produce 4-acridinecarboxamide, 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride.
Aplicaciones Científicas De Investigación
ACD has been extensively used in scientific research, particularly in the field of neuroscience. It is a potent agonist of metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate synaptic transmission and plasticity. ACD has been used to study the role of mGluRs in synaptic plasticity, learning, and memory. It has also been used to investigate the molecular mechanisms underlying neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Número CAS |
100113-02-8 |
|---|---|
Fórmula molecular |
C18H21Cl3N4O |
Peso molecular |
415.7 g/mol |
Nombre IUPAC |
9-amino-1-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-23(2)10-9-21-18(24)12-7-8-13(19)15-16(20)11-5-3-4-6-14(11)22-17(12)15;;/h3-8H,9-10H2,1-2H3,(H2,20,22)(H,21,24);2*1H |
Clave InChI |
GXNQYZSBQABKAU-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=C(C2=C(C3=CC=CC=C3N=C12)N)Cl.Cl.Cl |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=C(C2=C(C3=CC=CC=C3N=C12)N)Cl.Cl.Cl |
Otros números CAS |
100113-02-8 |
Sinónimos |
9-Amino-1-chloro-N-(2-(dimethylamino)ethyl)-4-acridinecarboxamide dihy drochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)

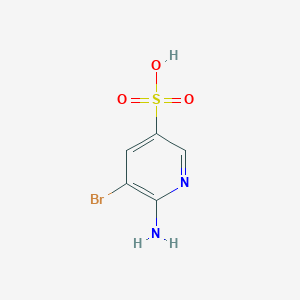
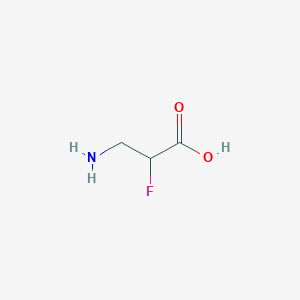

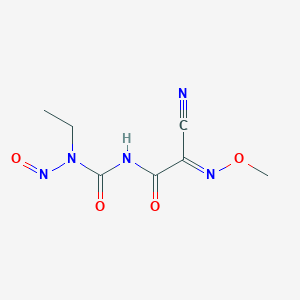
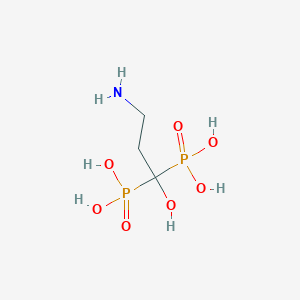

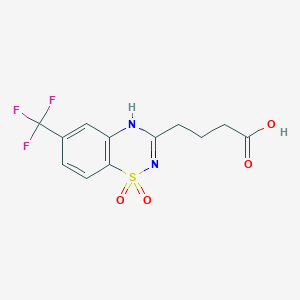

![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)

